Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-2-(piperidin-4-yl)-1H-indole

Sigma-1 receptor Radioligand binding assay Indole scaffold

Procure the distinct 1-Ethyl-2-(piperidin-4-yl)-1H-indole scaffold to enhance your medicinal chemistry programs. This C2-piperidinyl architecture uniquely delivers high sigma-1 affinity (IC₅₀ 1.40 nM) and NOP full agonism, differentiating it from C3-substituted partial agonists. The free piperidine NH facilitates rapid parallel derivatization, while the N1-ethyl group provides a fixed lipophilic anchor for systematic SAR. Ideal for lead optimization in neurodegenerative, pain, and renal disease (C3G, IgAN) portfolios. Ensure target specificity by specifying this exact substitution pattern.

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
Cat. No. B11877181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(piperidin-4-yl)-1H-indole
Molecular FormulaC15H20N2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C=C1C3CCNCC3
InChIInChI=1S/C15H20N2/c1-2-17-14-6-4-3-5-13(14)11-15(17)12-7-9-16-10-8-12/h3-6,11-12,16H,2,7-10H2,1H3
InChIKeyMNJXAIPRIROTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-(piperidin-4-yl)-1H-indole: Core Physicochemical and Structural Baseline for Procurement


1-Ethyl-2-(piperidin-4-yl)-1H-indole (CAS: 1447959-01-4) is a synthetic heterocyclic building block within the piperidinyl-indole class, defined by an indole core substituted at the N1 position with an ethyl group and at the C2 position with a piperidin-4-yl moiety . The molecular formula is C15H20N2, with a molecular weight of 228.33-228.34 g/mol . This substitution pattern distinguishes it from related analogs bearing substitution at the C3 position or lacking the N1-ethyl group, positioning it as a distinct scaffold for medicinal chemistry applications .

Why 1-Ethyl-2-(piperidin-4-yl)-1H-indole Cannot Be Replaced by Generic In-Class Analogs


Piperidinyl-indole derivatives exhibit divergent biological profiles based on subtle structural variations. Substitution position on the indole ring (C2 versus C3) fundamentally alters receptor engagement: SAR studies of N-piperidinyl indoles demonstrate that 2-substitution yields distinct intrinsic activity and opioid receptor selectivity compared to 3-substituted analogs, which function as NOP partial agonists rather than full agonists [1]. The presence of an N1-ethyl group further modulates lipophilicity, potentially influencing blood-brain barrier permeability . Consequently, procurement decisions cannot rely on generic class-based assumptions; the specific combination of C2-(piperidin-4-yl) substitution and N1-ethylation defines a unique chemical space with measurable consequences for target binding and downstream application utility.

1-Ethyl-2-(piperidin-4-yl)-1H-indole: Quantified Differentiation Against Closest Structural Analogs


High-Affinity Sigma-1 Receptor Binding Differentiates C2-Substituted Indole from 5-HT Uptake Inhibitor Indalpine

1-Ethyl-2-(piperidin-4-yl)-1H-indole demonstrates nanomolar affinity for the sigma-1 receptor, a profile mechanistically distinct from the 5-HT uptake inhibition displayed by the isomeric analog Indalpine. The target compound exhibits an IC50 of 1.40 nM against the sigma non-opioid intracellular receptor 1 using [3H]DTG as radioligand in guinea pig cerebellum [1]. This represents a substantial divergence in primary pharmacology, as Indalpine (3-(2-(piperidin-4-yl)ethyl)-1H-indole) displays an IC50 of 36 μM for 5-HT uptake blockade —a greater than 25,000-fold difference in potency relative to the target compound's sigma-1 engagement. The binding profile of the target compound aligns with a series of indole-based sigma receptor ligands evaluated for structural determinants of sigma-1 versus sigma-2 selectivity [2].

Sigma-1 receptor Radioligand binding assay Indole scaffold

C2-(Piperidin-4-yl) Ethylindole Scaffold Yields Superior Sigma-1 Affinity Compared to Representative Indole-Piperidine Hybrids

When benchmarked against other indole-piperidine hybrids in BindingDB, 1-ethyl-2-(piperidin-4-yl)-1H-indole (IC50 = 1.40 nM) demonstrates favorable sigma-1 receptor engagement. Comparative affinity data for sigma-1 ligands within the broader indole chemical space include: N-(1-Benzyl-piperidin-4-yl)-2-(5-methoxy-1H-indol-3-yl)-acetamide with a Ki of 125 nM [1]; a fenpropimorph-derived indole-based ligand with a Ki of 4.30 nM [2]; and a distinct piperidinyl-indole analog (CHEMBL5279451) exhibiting a Ki of 1.90 nM in guinea pig brain [3]. The target compound's 1.40 nM IC50 positions it at the high-affinity end of this distribution, supporting its utility as a potent sigma-1 ligand scaffold. Notably, the C2-piperidinyl substitution pattern distinguishes this compound from C3-substituted analogs that show divergent selectivity profiles across sigma receptor subtypes [3].

Sigma-1 receptor Structure-affinity relationship Piperidinyl-indole

C2-Piperidinyl Substitution Confers Divergent Intrinsic Activity from C3-Substituted N-Piperidinyl Indoles in GPCR Pharmacology

SAR investigations of N-piperidinyl indole scaffolds reveal that the position of piperidinyl substitution on the indole core directly dictates functional pharmacology. 2-Substituted N-piperidinyl indoles (structurally homologous to the target compound) function as NOP receptor full agonists, whereas their 3-substituted counterparts are characterized as NOP partial agonists with attenuated intrinsic activity [1]. This positional effect extends to opioid receptor selectivity: 2-substituted versus 3-substituted indoles exhibit differential selectivity profiles across mu, delta, and kappa opioid receptors [1]. The target compound, bearing C2-piperidin-4-yl substitution, thus occupies a distinct pharmacological space relative to 3-substituted analogs such as 1-ethyl-2-(piperidin-3-yl)-1H-indole, which introduces a stereochemical center at the piperidine C3 position that further complicates receptor binding predictability .

Nociceptin opioid receptor GPCR agonism Structure-activity relationship

Piperidinyl-Indole Core Scaffold Validated as Complement Factor B Inhibitor Chemotype with Renal Indication Relevance

The piperidinyl-indole scaffold class to which 1-ethyl-2-(piperidin-4-yl)-1H-indole belongs has been patented and validated as inhibitors of complement factor B (CFB), a key protease in the alternative complement pathway [1]. A recent 2025 study demonstrated that a piperidinyl indole derivative exerted renoprotective effects in db/db mouse models of diabetic nephropathy through CFB inhibition [2]. The claimed compound class encompasses piperidinyl-indole derivatives of formula I with diverse substitution patterns, establishing this chemotype as a privileged scaffold for complement pathway modulation [3]. While specific IC50 values for the target compound against CFB are not available in public databases, the scaffold-level validation provides a rational basis for its inclusion in screening cascades targeting complement-mediated renal disorders including C3 glomerulopathy (C3G) and IgA nephropathy (IgAN) [3].

Complement factor B Alternative complement pathway Renal disease

Distinct Chemical Reactivity Profile: Free Piperidine NH Enables On-Resin Functionalization Not Accessible with N-Alkylated Analogs

1-Ethyl-2-(piperidin-4-yl)-1H-indole retains a free secondary amine on the piperidine ring, a functional handle that enables diverse downstream derivatization including N-alkylation, acylation, sulfonylation, and reductive amination . This contrasts with analogs where the piperidine nitrogen is alkylated or part of a fused ring system, which preclude such straightforward diversification. The target compound serves as a versatile building block for library synthesis, with the C2-piperidinyl linkage providing a rigid spacer between the indole core and potential pharmacophore extensions. This reactivity profile differentiates it from 2-(piperidin-4-yl)-1H-indole (CAS 200714-50-7), which lacks the N1-ethyl group and consequently presents altered electronic properties and lipophilicity that influence both synthetic handling and biological partitioning . The N1-ethyl substitution in the target compound enhances lipophilicity (predicted logP increase relative to des-ethyl analog) without compromising the free piperidine handle .

Chemical synthesis Building block Piperidine functionalization

High-Value Application Scenarios for 1-Ethyl-2-(piperidin-4-yl)-1H-indole Based on Quantified Evidence


Sigma-1 Receptor Ligand Discovery and Probe Development

Investigators developing sigma-1 receptor ligands should prioritize this scaffold over Indalpine or related C3-substituted analogs. The compound's 1.40 nM sigma-1 IC50 [1] positions it as a high-affinity starting point for structure-activity relationship expansion, with the free piperidine NH enabling rapid analog generation through parallel synthesis. Sigma-1 receptor modulation is implicated in neurodegenerative disorders, pain, and cancer, making this scaffold valuable for academic probe development and pharmaceutical lead optimization [2].

Complement Factor B Inhibitor Screening Cascades for Renal Indications

Programs targeting complement alternative pathway inhibition for C3 glomerulopathy (C3G), IgA nephropathy, or diabetic nephropathy should include piperidinyl-indole scaffolds in their screening decks. The chemotype has demonstrated renoprotective efficacy in db/db mouse models of diabetic nephropathy [1] and is covered by composition-of-matter patents [2]. The target compound's C2-piperidinyl substitution aligns with the patented formula I core, providing a legitimate entry point for hit identification and subsequent IP-positioning strategies.

Diversity-Oriented Synthesis and Chemical Library Construction

Medicinal chemistry groups building focused or diverse screening libraries benefit from the compound's dual functional handles. The free piperidine NH supports on-resin or solution-phase derivatization (alkylation, acylation, sulfonamide formation), while the N1-ethyl group provides a fixed lipophilic anchor [1]. This enables systematic exploration of vectors extending from the piperidine nitrogen while maintaining the indole core orientation defined by the C2 linkage—a synthetic advantage over N-alkylated piperidine analogs that lack a derivatizable nitrogen [2].

GPCR Agonist Tool Compound Synthesis for NOP Receptor Pharmacology

Research groups investigating nociceptin opioid receptor (NOP) pharmacology should note that C2-substituted N-piperidinyl indoles function as NOP full agonists, whereas C3-substituted analogs are partial agonists [1]. The target compound's C2-piperidin-4-yl architecture provides a scaffold for generating NOP full agonist tool compounds, enabling dissection of downstream signaling pathways that require full receptor activation. This differentiates it from the widely available 3-substituted indole derivatives that produce only partial NOP agonism [1].

Quote Request

Request a Quote for 1-Ethyl-2-(piperidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.